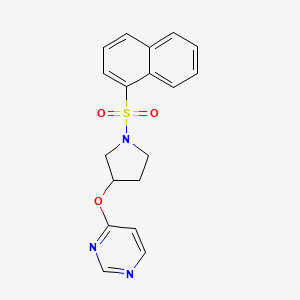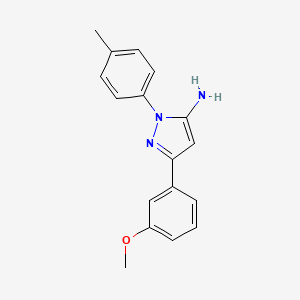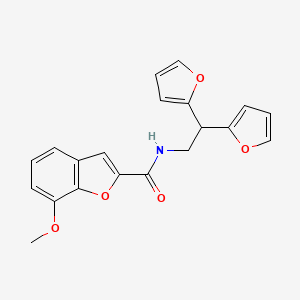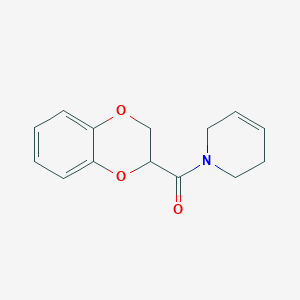
4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyrimidine, a six-membered ring with two nitrogen atoms. The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyrimidine rings would likely contribute to the compound’s polarity, while the naphthalene moiety would contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the naphthalene moiety might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, aromaticity, and the presence of any functional groups .Wissenschaftliche Forschungsanwendungen
Organocatalysis in Asymmetric Synthesis
A study by Syu et al. (2010) demonstrates the use of a related naphthalene-sulfonyl compound as an organocatalyst in the Michael addition of ketones to nitroolefins. This catalyst, featuring a pyrrolidine and a sulfone moiety, shows high catalytic activity and stereoselectivity in aqueous conditions without any additives, achieving up to 99% yield and 98% enantiomeric excess (Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).
Antimicrobial and Antineoplastic Activities
Chioma et al. (2018) synthesized a pyrimidine-based ligand and its metal complexes, which were evaluated for their antimicrobial activities. The study found that these complexes showed mild to very good antimicrobial results, with the Mn(II) complex displaying the best activity. Additionally, molecular docking studies indicated significant binding affinity with drug targets, suggesting potential pharmaceutical applications (Chioma et al., 2018).
Conducting Polymers and Electronic Applications
Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes, including a naphthalene derivative, for electropolymerization into conducting polymers. These materials exhibit low oxidation potentials and are stable in their conducting form, suggesting applications in electronic devices (Sotzing, Reynolds, & Katritzky et al., 1996).
Thermodynamic Parameters in Organic Chemistry
Bhesaniya and Baluja (2014) studied novel pyrimidine derivatives, focusing on their dissociation constants and thermodynamic parameters across different temperatures. This research aids in understanding the fundamental properties of such compounds in organic synthesis and material science (Bhesaniya & Baluja, 2014).
CDK2 Inhibition for Cancer Therapy
Abdel-Rahman et al. (2021) designed new pyridine, pyrazolopyridine, and furopyridine derivatives with naphthyl and thienyl moieties for CDK2 inhibition, demonstrating significant anti-proliferative activity against various cancer cell lines. This study suggests the therapeutic potential of these compounds in cancer treatment (Abdel-Rahman et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-25(23,17-7-3-5-14-4-1-2-6-16(14)17)21-11-9-15(12-21)24-18-8-10-19-13-20-18/h1-8,10,13,15H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRPHNJJMIOXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2692060.png)
![(1R,4R,5S)-rel-tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)

![3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2692065.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2692070.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2692071.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)


![Methyl 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzoate](/img/structure/B2692076.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)